molecular formula C13H11NO2 B156897 4-Nitrodiphenylmethane CAS No. 1817-77-2

4-Nitrodiphenylmethane

Cat. No. B156897
CAS RN: 1817-77-2
M. Wt: 213.23 g/mol
InChI Key: IDSGFSCSMXRJON-UHFFFAOYSA-N
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Description

Inclusion Compounds of Tetrakis(4-nitrophenyl)methane

Tetrakis(4-nitrophenyl)methane demonstrates significant structural adaptability with various solvents, forming a host network that is both robust and flexible. The study identified three distinct groups of solvates based on their crystal structures and interactions, such as C-H...O and pi...pi interactions. The diamondoid group is notable for its 2-fold interpenetrated diamondoid network structure, while the rhombohedral group is characterized by specific host-guest interactions. The third group includes solvent-rich solvates with distinct crystal structures. The THF solvate, in particular, exhibits reversible transformations between the diamondoid and rhombohedral structures upon temperature changes, suggesting a fluxional nature of the host network .

Nitro-substituted 4-[(Phenylmethylene)imino]phenolates

The synthesis of four nitro-substituted phenolates revealed solvatochromism, with a reversal observed in their UV-vis spectroscopic behavior. The interaction of the dyes with the solvent medium, including hydrogen bonding, was responsible for this behavior. These compounds were also used as probes to investigate binary solvent mixtures, displaying synergistic behavior attributed to solvent-solvent and solute-solvent interactions. Notably, one dye exhibited a solvatochromic switch triggered by a subtle change in the polarity of the medium .

Metabolites of 4,4'-Diaminodiphenylmethane

The in vitro metabolism of 4,4'-diaminodiphenylmethane (MDA) was studied using rabbit liver microsomes, leading to the detection of three metabolites: azodiphenylmethane, azoxydiphenylmethane, and 4-nitroso-4'-aminodiphenylmethane. The azo and azoxy metabolites were produced enzymatically, while the nitroso compound may have formed non-enzymatically. Mass spectrometry techniques were employed for the structural characterization of these metabolites .

Photochemistry of 4-(2-Nitrophenyl)-1,4-Dihydropyridines

The photochemical reaction of 4-(2-nitrophenyl)-1,4-dihydropyridines was investigated, providing new evidence about the reaction path. The study found that electron transfer to the nitrobenzene moiety and subsequent intramolecular proton transfer lead to the formation of an aromatic zwitterion. This intermediate was detected in a matrix at 90 K and converted into the end product upon melting the glass .

Nitration of 2,5-Dimethylthiophene

The nitration of 2,5-dimethylthiophene resulted in the formation of 3-nitro-2,5-dimethyl-thiophene and a dithienylmethane derivative. A novel coupling reaction was observed during the treatment of the dibromo derivative, leading to the formation of tetrabromo-dimethyldithienylmethane, among other products .

Synthesis and Optical Properties of Poly{(4-nitrophenyl)-[3-[N-[2-(methacryloyloxy)ethyl]-carbazolyl]]diazene}

A polymer with photoinduced birefringence, diffraction grating, and photorefractive properties was synthesized. The monomer underwent azo coupling to form the polymer, which exhibited optical properties such as birefringence up to 0.09 and diffraction efficiencies up to 25%. The unique combination of these properties suggests potential for an all-optical device .

Kinetic Study of Proton Transfer Reactions

Proton transfer reactions between (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes and a strong base in acetonitrile were studied kinetically. The carbon acids showed similar strength, and the kinetics reflected the influence of substituents and solvation effects on the transition state. The study provided insights into the stereoelectronic influence of alkyl groups and the possible structure of the transition state .

Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole

The energetic compound 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was synthesized and characterized. It has a good oxygen balance and theoretical studies predict high detonation pressure and velocity. The compound's crystal structure was determined, and its heat of formation and detonation properties were calculated using quantum computational methods .

N-(4-Nitrophenyl)methanesulfonamide

The structure of N-(4-nitrophenyl)methanesulfonamide was analyzed, showing similarities to related compounds. The nitro group substitution at the para position does not change the space group, and the molecule forms centrosymmetric dimers through N-H...O hydrogen bonds .

Proton Transfer Reactions from 4-X-phenyl-4-nitrophenylcyanomethanes

The deprotonation reactions of 4-X-phenyl-4-nitrophenylcyanomethanes with tetramethylguanidine in acetonitrile were studied. The resulting carbanionic products showed strong absorption in the visible range, and the equilibrium constants were large. The study provided Hammett constants and primary deuterium isotope effects for the series, contributing to the understanding of the reaction mechanism .

Scientific Research Applications

Nitration of Diphenylmethane

The nitration of diphenylmethane to produce 2- and 4-nitrodiphenylmethane has been achieved using nitric acid in dichloromethane. This process also allows for the production of dinitrodiphenylmethane isomers, with minimal side reactions and quantitative conversions, making it practical for industrial applications. The procedure is safe, avoiding the risk of dangerous reactions, and the separation of pure isomers is feasible (Giumanini, Geatti, & Verardo, 2002).

Proton Transfer Reaction Study

In a kinetic study, (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes were synthesized and their proton abstraction by MTBD base in acetonitrile was investigated. This research contributes to understanding the acidity constants and kinetic parameters in the context of nitrophenyl compounds, providing insights into the effects of substituents and solvation on reaction mechanisms (Minksztym & Jarczewski, 2004).

Catalytic Reduction of Nitrophenol Compounds

A novel catalyst based on Fe@Au core-shell nanoparticles on graphene oxide demonstrated effectiveness in the catalytic reduction of nitrophenol compounds, an important process in environmental remediation. The study explored various experimental parameters, providing valuable data on the kinetics and thermodynamics of the reduction process (Gupta et al., 2014).

Nitroxide Exchange Reaction Study

A multi-spin isoindoline-functionalized tetraphenylmethane system was synthesized and used to study the nitroxide exchange reaction with a TEMPO-containing alkoxyamine. EPR spectroscopy allowed for the observation of this exchange process, offering insights into the kinetics and optimal conditions for maximizing yield. This methodology could be applied to various systems for studying exchange processes and constructing organic networks (Wessely et al., 2016).

Safety And Hazards

4-Nitrodiphenylmethane is air sensitive and should be stored under inert gas . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-benzyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSGFSCSMXRJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171179
Record name Benzene, 1-nitro-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrodiphenylmethane

CAS RN

1817-77-2
Record name Benzene, 1-nitro-4-(phenylmethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrodiphenylmethane
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Record name Benzene, 1-nitro-4-(phenylmethyl)-
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Record name 4-Nitrodiphenylmethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
F Terrier, HQ Xie, PG Farrell - The Journal of Organic Chemistry, 1990 - ACS Publications
… in Table II are the rates of reprotonation of the corresponding carbanions C-la-C-le by the solvent (&- ) as well as estimated rate and equilibrium parameters for 4-nitrodiphenylmethane (…
Number of citations: 36 pubs.acs.org
AG Giumanini, P Geatti, G Verardo - Industrial & engineering …, 2002 - ACS Publications
… Diphenylmethane could be mononitrated to 2- and 4-nitrodiphenylmethane by nitric acid in dichloromethane. Adjustment of experimental conditions gave a mixture of 2,2‘-, 2,4‘-, and 4,4…
Number of citations: 3 pubs.acs.org
LM Litvinenko, NF Levchenko, SV Tsukerman… - J. Gen. Chem. USSR, 1959
Number of citations: 2
GE Robinson, CB Thomas, JM Vernon - Journal of the Chemical …, 1971 - pubs.rsc.org
… Whilst this process might appear attractive for the 3-isomer it would seem less satisfactory for 4-nitrodiphenylmethane on which the labelling experiments were carried out. …
Number of citations: 19 pubs.rsc.org
P Kitipichai - 1991 - dspace.rpi.edu
… resonances in 4-amino-4'-nitrodiphenylmethane in toluene solution have been measured. … C.; The compound 4-amino-4'-nitrodiphenylmethane can crystallize in two polymorphic forms, …
Number of citations: 0 dspace.rpi.edu
P Delvigs, DL Klopotek… - High Performance …, 1997 - journals.sagepub.com
… (114.6 g, 0.86 mol) was added in small portions during 30 min to a mechanically stirred solution of 4-nitrodiphenylmethane (175 g, 0.82 mol) and 4-nitrobenzoyl chloride (152.1 g, 0.82 …
Number of citations: 15 journals.sagepub.com
EH White, JT DePinto, AJ Polito, I Bauer… - Journal of the …, 1988 - ACS Publications
… the presence of BMP at 25 C yielded the alkylation product 4-nitrodiphenylmethane (8, Y = … In the absence of bases, 4-nitrodiphenylmethane was the sole organic reaction product, (a …
Number of citations: 44 pubs.acs.org
G Sabbioni, N Dongari, S Schneider… - Chemical Research in …, 2012 - ACS Publications
… 4-Amino-4-nitrodiphenylmethane (NO 2 MDA) was reacted with triphosgene to obtain NO 2 MDI, which was used for the reaction with Val-GlyGly to obtain NO 2 MDI-Val-Gly-Gly. The …
Number of citations: 11 pubs.acs.org
D Brian - Journal of the Chemical Society, Perkin Transactions 2, 1992 - pubs.rsc.org
… Our NMR data showed this compound to be 2-acetamido-4'-nitrodiphenylmethane (13); 6, 1.9 (3 €4, s, NHCOCH,), 4.05 (2 H, s), 6.9-7.4 (6 H, m), 8.0 (2 H, d, J = 8 Hz, 3'-, 5'-H) and 9.3 (…
Number of citations: 0 pubs.rsc.org
Y Inoue, S Tanimoto - Bulletin of the Institute for …, 1992 - repository.kulib.kyoto-u.ac.jp
… 4-Nitrobenzophenone has been converted to 4-nitrodiphenylmethane in moderate yield by the reduction, suggesting that the p-NO2 group effectively assists the hydride ion-transfer …
Number of citations: 2 repository.kulib.kyoto-u.ac.jp

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